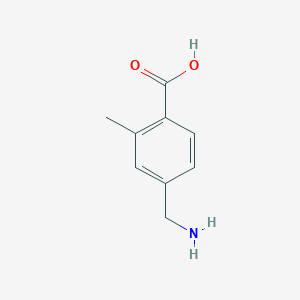

4-(Aminomethyl)-2-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4H,5,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGUSOBWEUGITL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Broader Context: Significance of Aromatic Aminomethyl Carboxylic Acids in Chemical Synthesis

Aromatic carboxylic acids are a cornerstone of organic chemistry, serving as vital intermediates in the creation of pharmaceuticals, polymers, and dyes. bldpharm.comdrugbank.com The presence of a carboxyl group (-COOH) attached to an aromatic ring provides a reactive site for a multitude of chemical transformations, including esterification and amidation. bldpharm.com

The addition of an aminomethyl group (-CH₂NH₂) to this aromatic scaffold introduces a second, nucleophilic functional group, creating a bifunctional molecule. This class of compounds, known as aromatic aminomethyl carboxylic acids, are valuable building blocks in synthesis. Their dual reactivity allows them to act as versatile linkers or spacers in the construction of more complex molecular architectures. For instance, they are utilized in the synthesis of peptides, polymers, and as precursors for creating specialized ligands for metal complexes. chemicalbook.comgoogle.com The spatial arrangement of the carboxylic acid and aminomethyl groups on the aromatic ring is crucial, as it dictates the geometry and properties of the resulting larger molecules.

Chemical Reactivity and Transformation Studies of 4 Aminomethyl 2 Methylbenzoic Acid Derivatives

Reactions Involving the Aminomethyl Group

The primary amino group in the aminomethyl moiety is a key site for various nucleophilic reactions, enabling the introduction of a wide array of functional groups and the formation of new carbon-nitrogen bonds.

Acylation and Amide Bond Formation

The aminomethyl group of 4-(aminomethyl)-2-methylbenzoic acid and its derivatives readily undergoes acylation with acylating agents like acid anhydrides or acyl chlorides to form the corresponding amides. This reaction is fundamental in peptide synthesis and for the introduction of various acyl moieties.

A common method for acylation involves the reaction with an acid anhydride (B1165640), such as acetic anhydride, often with gentle heating. For instance, in a reaction analogous to the acetylation of anthranilic acid, this compound can be N-acetylated. mdpi.comnih.gov The reaction typically involves warming the amino acid with the acid anhydride, followed by the addition of water to hydrolyze any excess anhydride and precipitate the N-acyl product. mdpi.comnih.gov

Table 1: Representative Acylation Reaction of an Aminobenzoic Acid Analog

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| Anthranilic acid | Acetic anhydride | N-Acetylanthranilic acid | Gentle heating, then addition of water | mdpi.comnih.gov |

Schiff Base Formation and Imine Chemistry

The primary amine of this compound can condense with aldehydes and ketones to form Schiff bases, or imines. This reaction is typically carried out in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid. chemicalbook.com

The formation of Schiff bases from aminobenzoic acids and various benzaldehydes has been well-documented. For example, 4-aminobenzoic acid reacts with substituted benzaldehydes in refluxing ethanol with a few drops of glacial acetic acid to yield the corresponding Schiff base. chemicalbook.com This methodology can be applied to this compound to synthesize a range of imine derivatives. The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by dehydration. mdpi.com

Table 2: Examples of Schiff Base Formation with Aminobenzoic Acid Analogs

| Amine Reactant | Aldehyde Reactant | Solvent | Catalyst | Reference |

| 4-Aminobenzoic acid | Benzaldehyde | Absolute Ethanol | Glacial Acetic Acid | chemicalbook.com |

| 4-Aminobenzoic acid | Acetaldehyde | Absolute Ethanol | - | chemicalbook.com |

| 4-Amino-3,5-dimethyl-1,2,4-triazole | 2-Nitrobenzaldehyde | Various | - | mdpi.com |

N-Alkylation and N-Derivatization Strategies

The nitrogen atom of the aminomethyl group can be alkylated using various alkylating agents, such as alkyl halides or through reductive amination. These reactions introduce alkyl substituents on the nitrogen, leading to secondary or tertiary amines.

A general and robust method for the N-alkylation of α-amino acid esters and amides involves the use of alcohols as alkylating agents in the presence of a ruthenium catalyst. This "borrowing hydrogen" methodology is atom-economical and proceeds with high retention of stereochemistry where applicable. ambeed.com Another modern approach involves a metallaphotoredox-catalyzed N-alkylation using alkyl bromides, which is effective for a broad range of N-nucleophiles. researchgate.net These strategies can be adapted for the N-alkylation of this compound and its esters. For example, the reaction of an amino acid ester with an alcohol in the presence of a ruthenium catalyst and a diphenylphosphate additive can lead to the corresponding N-alkylated product. ambeed.com

Table 3: General Conditions for N-Alkylation of Amino Acid Derivatives

| Amine Substrate | Alkylating Agent | Catalyst/Reagent | Key Features | Reference |

| α-Amino acid esters/amides | Alcohols | Ruthenium catalyst, Diphenylphosphate | Base-free, high stereochemical retention | ambeed.com |

| Various N-nucleophiles | Alkyl bromides | Copper(II) salt, Photocatalyst | Visible-light induced, room temperature | researchgate.net |

Reactions of the Carboxyl Group

The carboxylic acid functionality of this compound is a versatile handle for various transformations, most notably esterification and amidation, to produce a range of functional derivatives.

Esterification Reactions

The carboxyl group can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. lead-discovery.deuomustansiriyah.edu.iq This reaction is typically carried out by refluxing the carboxylic acid in an excess of the alcohol, which also serves as the solvent, with a strong acid catalyst like sulfuric acid or hydrochloric acid. lead-discovery.deuomustansiriyah.edu.iqnih.govluxembourg-bio.com

A specific process for preparing methyl 4-(aminomethyl)benzoate involves the esterification of 4-(aminomethyl)benzoic acid with methanol (B129727) in the presence of hydrochloric acid. The reaction mixture is heated to reflux, and after completion, the product is isolated by adjusting the pH and extracting with an organic solvent. nih.govgoogle.comgoogle.com The yield of methyl 4-(aminomethyl)benzoate in this process can be as high as 88-89%. nih.gov Thionyl chloride in methanol is another effective reagent system for the esterification of amino acids, forming the methyl ester hydrochloride. nih.gov

Table 4: Esterification of 4-(Aminomethyl)benzoic Acid

| Alcohol | Catalyst | Reaction Conditions | Product | Yield | Reference |

| Methanol | Hydrochloric Acid | Reflux for 7 hours | Methyl 4-(aminomethyl)benzoate | 88-89% | nih.govgoogle.comgoogle.com |

| Methanol | Sulfuric Acid | Reflux | Methyl 4-aminobenzoate (B8803810) (analog) | 64% | luxembourg-bio.com |

| Methanol | Trimethylchlorosilane | Room temperature | Amino acid methyl ester hydrochlorides (general) | Good to excellent | nih.gov |

Amidation at the Carboxyl Functionality

The carboxylic acid can be coupled with primary or secondary amines to form amides. This transformation often requires the use of a coupling agent to activate the carboxylic acid. A variety of coupling reagents have been developed for efficient amide bond formation under mild conditions. lookchemmall.comnih.gov

Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure. nih.gov Other effective reagents include phosphonium (B103445) salts and uronium-based reagents like COMU. luxembourg-bio.com A study comparing various amide-bond forming reagents in aqueous media found that the combination of DIC (N,N'-diisopropylcarbodiimide) and 6-Cl-HOPO was highly effective for a broad range of substrates. luxembourg-bio.com For the amidation of benzoic acid with benzylamine, several coupling agents can afford moderate to high yields. luxembourg-bio.com

Table 5: Representative Coupling Agents for Amidation of Benzoic Acid with Benzylamine

| Coupling Reagent | Additive | Solvent System | General Efficacy | Reference |

| DIC | 6-Cl-HOPO | NMP/Water | High | luxembourg-bio.com |

| DMT-MM | - | NMP/Water | Good for secondary amines | luxembourg-bio.com |

| TPTU | NMI | NMP/Water | High for aniline | luxembourg-bio.com |

| COMU | Collidine | NMP/Water | High for aniline | luxembourg-bio.com |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoic Acid Ring

The substitution of a hydrogen atom on the aromatic ring of this compound derivatives can proceed through either an electrophilic or a nucleophilic pathway, depending on the reaction conditions and the nature of the substituents already present on the ring.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene (B151609) ring. The regioselectivity of this attack is directed by the existing substituents. For this compound derivatives, the directing effects of the three groups must be considered.

The carboxylic acid group (-COOH) or its ester derivatives (-COOR) are deactivating and meta-directing. This is due to their electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack, and directs incoming electrophiles to the position meta to it.

The methyl group (-CH₃) is an activating and ortho, para-directing group. It donates electron density to the ring through an inductive effect, thereby activating it towards electrophilic attack.

The aminomethyl group (-CH₂NH₂) has a more complex influence. The amino group itself is strongly activating and ortho, para-directing. However, under the acidic conditions often required for EAS reactions, the amino group is protonated to form an ammonium (B1175870) salt (-CH₂NH₃⁺), which is a strongly deactivating and meta-directing group. To utilize the activating and ortho, para-directing effect of the amino group, it is typically protected, for instance as an amide (e.g., using an acetyl or Boc group). The protected aminomethyl group is still activating and ortho, para-directing.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of a Protected this compound Derivative

| Position | Directing Effect of -CH₃ (ortho, para-director) | Directing Effect of protected -CH₂NH₂ (ortho, para-director) | Directing Effect of -COOH (meta-director) | Predicted Outcome |

| 3 | ortho | ortho | meta | Major product |

| 5 | para | ortho | meta | Major product |

| 6 | meta | para | ortho | Minor product |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAᵣ) is less common for simple benzene rings and typically requires the presence of two key features: a good leaving group (such as a halide) and strong electron-withdrawing groups positioned ortho and/or para to the leaving group.

For a derivative of this compound to undergo SNAᵣ, it would first need to be halogenated, for example, at the 3- or 5-position. The subsequent reaction with a nucleophile would be facilitated by the electron-withdrawing nature of the carboxylic acid group. For instance, a hypothetical 3-bromo-4-(aminomethyl)-2-methylbenzoic acid could potentially react with a nucleophile, although the reaction would likely require forcing conditions due to the presence of only one strongly deactivating group. The presence of other electron-withdrawing groups, such as a nitro group, would significantly enhance the reactivity towards nucleophilic substitution.

Oxidative and Reductive Transformations of this compound Derivatives

The functional groups of this compound can undergo various oxidative and reductive transformations.

Oxidative Transformations

The methyl group attached to the aromatic ring is susceptible to oxidation to a carboxylic acid group under strong oxidizing conditions. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are commonly used for this transformation. organic-chemistry.orgnih.govgoogle.comresearchgate.net This reaction proceeds via a benzylic radical intermediate. The aminomethyl group can also be oxidized. The specific outcome would depend on the oxidant used and the reaction conditions. Milder oxidizing agents might selectively oxidize the aminomethyl group to an aldehyde or a carboxylic acid, potentially leading to the formation of a dicarboxylic acid derivative if the methyl group is also oxidized. The presence of the amino group can complicate oxidation reactions, and protection of the amine is often necessary to prevent side reactions.

Table 2: Potential Oxidative Transformations

| Functional Group | Oxidizing Agent | Potential Product(s) |

| -CH₃ | KMnO₄, H₂CrO₄ | -COOH |

| -CH₂NH₂ | Mild oxidants | -CHO, -COOH |

| -CH₂NH₂ | Strong oxidants | Complex mixture, ring degradation |

Reductive Transformations

The carboxylic acid group of this compound and its esters can be reduced to a primary alcohol. nih.gov Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. sigmaaldrich.com Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are also effective for the reduction of carboxylic acids. nih.gov Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids or esters.

The aromatic ring itself can be reduced under more forcing conditions, typically through catalytic hydrogenation at high pressure and temperature using catalysts like rhodium, ruthenium, or platinum. This would lead to the corresponding cyclohexyl derivative. Catalytic hydrogenation can also be employed to reduce other functional groups under specific conditions. For instance, a nitro group, if introduced onto the ring, could be selectively reduced to an amino group.

Table 3: Potential Reductive Transformations

| Functional Group/Moiety | Reducing Agent/Method | Potential Product(s) |

| -COOH / -COOR | LiAlH₄, BH₃·THF | -CH₂OH |

| Aromatic Ring | H₂/Rh, Ru, or Pt (high pressure/temp) | Cyclohexyl ring |

| Nitro group (if present) | Catalytic Hydrogenation (e.g., H₂/Pd-C) | -NH₂ |

Spectroscopic Data for this compound Currently Unavailable in Public Scientific Databases

A comprehensive search of public scientific databases and chemical literature has revealed a lack of available experimental spectroscopic data for the compound this compound. Despite targeted searches for its Nuclear Magnetic Resonance (NMR) and Vibrational (Infrared and Raman) spectra, no published research findings or data repositories containing this specific information could be located.

The request for an article detailing the advanced spectroscopic characterization of this particular molecule, including detailed data tables for ¹H NMR, ¹³C NMR, 2D NMR, IR, and Raman spectroscopy, cannot be fulfilled at this time due to the absence of the necessary primary data.

Searches for the compound, its Chemical Abstracts Service (CAS) number, and its chemical structure did not yield any publications containing the required experimental characterization. While spectral data is available for closely related compounds, such as 4-aminobenzoic acid, 4-(aminomethyl)benzoic acid, and 4-amino-2-methylbenzoic acid, the strict requirement to focus solely on this compound prevents the use of this related, but distinct, information. The substitution pattern, particularly the presence of both the aminomethyl group at the 4-position and the methyl group at the 2-position, is unique and would produce distinct spectral signatures that cannot be accurately represented by data from its analogues.

Consequently, without access to peer-reviewed research that includes the synthesis and subsequent spectroscopic characterization of this compound, it is not possible to generate the scientifically accurate and detailed article as outlined. The creation of data tables and detailed analysis for each specified spectroscopic technique requires access to the actual experimental output for this exact compound.

Further research or the original synthesis and characterization of this compound would be required to generate the data needed to write the requested article. At present, this information does not appear to be part of the public scientific record.

Advanced Spectroscopic Characterization of 4 Aminomethyl 2 Methylbenzoic Acid

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For 4-(aminomethyl)-2-methylbenzoic acid, the primary chromophore is the substituted benzene (B151609) ring. The electronic spectrum is expected to arise from π → π* transitions associated with the aromatic system and n → π* transitions related to the carbonyl group of the carboxylic acid function. The benzene ring itself typically displays two main absorption bands: the E-band (around 180-200 nm) and the B-band (around 255 nm). The presence of substituents on the benzene ring can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of these bands.

In the case of this compound, the carboxylic acid and the aminomethyl groups, along with the methyl group, influence the electronic distribution within the benzene ring. The carboxylic acid group acts as a deactivating group, while the aminomethyl and methyl groups are activating. This complex substitution pattern will modulate the energy of the π orbitals, leading to shifts in the absorption maxima compared to unsubstituted benzoic acid.

Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax (nm) | Chromophore |

|---|---|---|

| π → π* | ~200-230 | Substituted Benzene Ring |

| π → π* | ~260-290 | Substituted Benzene Ring |

Note: The values in this table are estimations based on the analysis of structurally similar compounds and are not derived from direct experimental measurement of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In a typical mass spectrometry experiment, a molecule is ionized, and the resulting molecular ion and its fragments are separated and detected.

The molecular formula for this compound is C₉H₁₁NO₂. The exact monoisotopic mass of this compound is calculated to be 165.07898 Da. In a high-resolution mass spectrum, the molecular ion peak ([M]⁺) would be observed at this m/z value. Depending on the ionization technique used (e.g., electrospray ionization), adducts such as [M+H]⁺ (m/z 166.08626), [M+Na]⁺ (m/z 188.06820), or [M-H]⁻ (m/z 164.07170) may also be prominently observed.

The fragmentation pattern of this compound under electron ionization would provide valuable structural information. The fragmentation is dictated by the stability of the resulting carbocations and radical species. Key expected fragmentation pathways include:

Loss of the carboxylic acid group: A significant fragmentation pathway for benzoic acid derivatives is the loss of the -COOH group (45 Da), leading to a fragment ion.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the benzene ring can occur.

Benzylic cleavage: The bond between the benzylic carbon and the nitrogen atom is susceptible to cleavage, which is a common fragmentation pathway for benzylamines. This would result in the formation of a stable benzyl (B1604629) cation or a related fragment.

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion can occur, particularly in certain ionization modes.

The analysis of these characteristic fragment ions allows for the confirmation of the different structural motifs within the molecule.

Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Predicted m/z | Description |

|---|---|---|

| [C₉H₁₁NO₂]⁺ | 165.0790 | Molecular Ion ([M]⁺) |

| [C₉H₁₂NO₂]⁺ | 166.0863 | Protonated Molecular Ion ([M+H]⁺) |

| [C₉H₁₀NO₂Na]⁺ | 188.0682 | Sodium Adduct ([M+Na]⁺) |

| [C₉H₁₀NO₂]⁻ | 164.0717 | Deprotonated Molecular Ion ([M-H]⁻) |

| [C₈H₁₀N]⁺ | 120.0813 | Loss of -COOH group |

Note: The m/z values are based on predicted data and common fragmentation patterns for similar compounds.

Computational and Quantum Chemical Investigations of 4 Aminomethyl 2 Methylbenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems, such as atoms and molecules. jmchemsci.com It is widely employed in modern medicinal chemistry to predict the three-dimensional structures and electronic properties of molecules. jmchemsci.com

Geometry Optimization and Electronic Structure Analysis

Geometry optimization of 4-(Aminomethyl)-2-methylbenzoic acid is performed to determine its most stable three-dimensional conformation. DFT calculations, often utilizing basis sets like 6-311++G(d,p), are employed to find the minimum energy structure. This process provides key information on bond lengths, bond angles, and dihedral angles.

The electronic structure is further elucidated by analyzing the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov A smaller energy gap generally indicates higher reactivity. nih.gov The distribution of HOMO and LUMO densities reveals the regions of the molecule that are likely to act as electron donors and acceptors, respectively.

Table 1: Calculated Electronic Properties of a Representative Aminobenzoic Acid Derivative

| Parameter | Value |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -1.10 |

| HOMO-LUMO Gap (eV) | 5.15 |

| Ionization Potential (eV) | 6.25 |

| Electron Affinity (eV) | 1.10 |

| Electronegativity (χ) | 3.675 |

| Chemical Hardness (η) | 2.575 |

| Chemical Softness (S) | 0.388 |

| Electrophilicity Index (ω) | 2.62 |

Note: The values presented are representative and based on DFT calculations of similar aminobenzoic acid derivatives.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

DFT calculations are instrumental in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

Nuclear Magnetic Resonance (NMR): Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions are valuable for assigning experimental spectra and confirming the molecular structure.

Infrared (IR) Spectroscopy: Vibrational frequencies can be calculated to predict the IR spectrum. researchgate.net This allows for the identification of characteristic vibrational modes associated with specific functional groups, such as the O-H and N-H stretching vibrations of the carboxylic acid and aminomethyl groups, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate electronic absorption spectra, providing information on the electronic transitions and the maximum absorption wavelengths (λmax).

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.deresearchgate.net The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow represent areas with intermediate potential. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxyl group and a positive potential around the hydrogen atoms of the aminomethyl and hydroxyl groups.

Theoretical Studies on Intermolecular Interactions and Hydrogen Bonding Networks

Computational studies can effectively model and analyze the intermolecular interactions that govern the supramolecular structure of this compound. These interactions, particularly hydrogen bonds, play a crucial role in the crystal packing and physical properties of the compound. Theoretical calculations can determine the strength and geometry of hydrogen bonds, such as those formed between the carboxylic acid and aminomethyl groups of adjacent molecules. mdpi.com For instance, studies on related compounds have identified strong O-H···O, O-H···N, and N-H···O hydrogen bonds. mdpi.com

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is essential for understanding the flexibility of the this compound molecule and identifying its stable conformers. By systematically rotating the rotatable bonds, such as the C-C bond connecting the aminomethyl group to the benzene (B151609) ring and the C-C bond of the carboxylic acid group, a potential energy surface can be mapped. This map reveals the energy barriers between different conformations and helps to identify the global minimum energy structure.

Non-Linear Optical (NLO) Property Assessment (for related aminomethylbenzoic acid derivatives)

Derivatives of aminobenzoic acid are recognized as promising candidates for non-linear optical (NLO) applications due to the presence of both electron-donating (amino) and electron-withdrawing (carboxyl) groups, which facilitate intramolecular charge transfer. uou.ac.in The NLO properties of these molecules can be predicted by calculating quantum chemical parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). mdpi.com A high value of hyperpolarizability is indicative of a significant NLO response, which is crucial for applications in technologies like frequency shifting, optical switching, and optical memory. mdpi.com

Table 2: Calculated NLO Properties of Representative Aminobenzoic Acid Derivatives

| Compound | Dipole Moment (μ) (Debye) | Average Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |

| Derivative 1 | 3.5 | 15 x 10⁻²⁴ | 5 x 10⁻³⁰ |

| Derivative 2 | 4.8 | 18 x 10⁻²⁴ | 8 x 10⁻³⁰ |

| Derivative 3 | 2.9 | 13 x 10⁻²⁴ | 3 x 10⁻³⁰ |

Note: These values are illustrative and based on computational studies of various aminobenzoic acid derivatives.

Role As a Synthetic Intermediate and Building Block in Complex Molecular Architectures

Utilization in Peptide and Peptidomimetic Synthesis

The unique structure of 4-(aminomethyl)-2-methylbenzoic acid, which deviates from the standard alpha-amino acid structure, allows it to be used as an unnatural amino acid derivative in the fields of peptide chemistry and drug discovery. thermofisher.krtargetmol.com This characteristic is particularly useful for creating peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often have improved stability and bioavailability. nbinno.comresearchgate.net

In peptide synthesis, it is crucial to temporarily block, or "protect," reactive functional groups to prevent unwanted side reactions. Like natural amino acids, the amino group of this compound must be protected before the carboxylic acid group can be activated for coupling. The most common protecting group strategy for this purpose is the fluorenylmethyloxycarbonyl (Fmoc) group. nih.govnih.gov The Fmoc group is attached to the nitrogen atom and is stable under the conditions required for peptide bond formation but can be readily removed with a mild base, such as piperidine, to allow for the next amino acid to be added to the growing peptide chain. nih.gov

Table 1: Common Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Target Functional Group | Cleavage Condition |

|---|---|---|---|

| Fluorenylmethyloxycarbonyl | Fmoc | Amine | Basic (e.g., Piperidine) |

| tert-Butoxycarbonyl | Boc | Amine | Acidic (e.g., TFA) |

| Benzyl (B1604629) | Bn | Carboxylic Acid | Hydrogenolysis |

Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides. peptide.comsemanticscholar.org In this technique, the first amino acid is anchored to an insoluble polymer resin, and subsequent amino acids are added in a stepwise fashion. peptide.com this compound, typically as its Fmoc-protected derivative, can be readily integrated into standard SPPS protocols. nih.gov For example, it has been incorporated into a bioactive pentapeptide with GPR54 agonistic activity using Fmoc-based SPPS. nih.gov The process involves the standard SPPS cycle of deprotection of the resin-bound peptide's N-terminal Fmoc group, followed by the coupling of the Fmoc-protected this compound, which has its carboxylic acid group activated by a coupling reagent. nih.govuci.edu

The structure of this compound allows it to act as a scaffold for creating branched or non-linear pseudopeptides. While a standard amino acid allows for chain elongation in two directions (the N-terminus and the C-terminus), the aromatic ring of this compound provides a rigid core from which different peptide chains or other functionalities could potentially be extended. This is conceptually similar to how lysine's side-chain amine can be used to create branched structures after selective deprotection. peptide.com This capability is valuable in designing complex molecules that can interact with multiple biological targets or present multiple pharmacophores in a defined spatial arrangement.

Scaffold for Combinatorial Chemistry

Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related molecules in a short period. These collections of molecules, known as libraries, are then screened for biological activity. The bifunctional nature of this compound makes it an excellent scaffold for building such libraries. nbinno.com A related compound, 4-aminomethyl-3-nitrobenzoic acid, has been utilized as a photocleavable linker for creating oligonucleotide libraries, demonstrating the utility of this class of compounds as a core structure. nih.gov Starting with the this compound core, one functional group (e.g., the carboxylic acid) can be anchored to a solid support, while the other (the amino group) can be reacted with a diverse set of building blocks. Subsequently, the molecule can be cleaved from the support and the first functional group can be further diversified, rapidly generating a library of unique compounds. nih.govmdpi.com

Precursor in Azo Dye Chemistry

Azo dyes are a class of colored organic compounds that contain the functional group -N=N- (the azo group), which connects two aromatic rings. researchgate.netunb.ca They are widely used as colorants in various industries. researchgate.net The synthesis of azo dyes typically involves a two-step process: diazotization followed by an azo coupling reaction. unb.ca

This compound, or its derivatives, can serve as the precursor for the diazonium salt. researchgate.net In the first step, the primary amino group is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt. In the second step, this highly reactive diazonium salt is reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol or an aniline derivative, to form the final azo dye. unb.carasayanjournal.co.in The presence of the carboxylic acid group on the ring can enhance the water solubility of the resulting dye. rasayanjournal.co.in

Table 2: General Steps in Azo Dye Synthesis

| Step | Reaction | Reagents | Key Intermediate |

|---|---|---|---|

| 1 | Diazotization | Aromatic Amine, Sodium Nitrite (NaNO₂), Strong Acid (e.g., HCl) | Diazonium Salt |

Linker Chemistry for Conjugate Systems

In modern drug development, there is significant interest in creating conjugate systems, such as antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to an antibody that targets cancer cells. nih.govnih.gov The linker connecting the antibody and the drug is a critical component, as it must be stable in circulation but allow for the release of the drug at the target site. nih.gov

The structure of this compound is highly relevant to this field, particularly in the context of self-immolative linkers. A very common and successful linker strategy involves the valine-citrulline (Val-Cit) dipeptide linked to a p-aminobenzyl carbamate (PABC) spacer. nih.govresearchgate.net Upon cleavage of the dipeptide by lysosomal enzymes inside the cancer cell, the PABC unit undergoes a spontaneous 1,6-elimination reaction to release the attached drug. unimi.it The core structure of the PABC spacer is an aminobenzyl group, which is structurally analogous to 4-(aminomethyl)-benzoic acid. This demonstrates the utility of this molecular framework as a stable, yet cleavable, connecting unit for delivering active molecules in targeted therapeutic systems. nbinno.com

Intermediate in the Synthesis of Functionalized Esters

This compound serves as a versatile building block in the synthesis of a variety of functionalized esters. The presence of both a carboxylic acid and an amino group, the latter of which can be further modified, allows for its incorporation into diverse and complex molecular architectures. The primary method for the synthesis of these esters is through Fischer-Speier esterification, which involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.

A common and straightforward example is the synthesis of methyl 4-(aminomethyl)-2-methylbenzoate. While specific literature on the 2-methyl substituted compound is limited, the process for the closely related 4-(aminomethyl)benzoic acid provides a reliable synthetic route. This reaction is typically carried out by refluxing the acid in methanol (B129727) with an acid catalyst such as hydrochloric acid or sulfuric acid. The resulting methyl ester can be isolated in high yields, often exceeding 85%. google.com

The general applicability of Fischer esterification allows for the synthesis of a range of esters by varying the alcohol used in the reaction. For instance, the use of ethanol (B145695) in the presence of an acid catalyst leads to the formation of the corresponding ethyl ester. A procedure for a similar compound, ethyl 4-amino-3-methylbenzoate, involves the reaction of the amino-substituted benzoic acid with absolute ethanol. orgsyn.org This suggests a similar approach would be effective for the synthesis of ethyl 4-(aminomethyl)-2-methylbenzoate.

The following table summarizes representative examples of ester synthesis from aminobenzoic acid derivatives, illustrating the versatility of this reaction.

Table 1: Synthesis of Functionalized Esters from Aminobenzoic Acid Derivatives

| Ester Product | Starting Acid | Alcohol | Catalyst | Reaction Conditions | Yield (%) |

| Methyl 4-(aminomethyl)benzoate | 4-(Aminomethyl)benzoic acid | Methanol | Hydrochloric acid | Reflux | >85 |

| Ethyl 4-amino-3-methylbenzoate | 4-Amino-3-methylbenzoic acid | Ethanol | Not specified | Not specified | 77-84 |

Note: Data for closely related compounds is presented due to limited specific data for this compound.

The synthesis of these functionalized esters is a critical step in the development of more complex molecules. The ester group can serve as a protecting group for the carboxylic acid, which can be later hydrolyzed under controlled conditions to regenerate the acid. Furthermore, the aminomethyl group can be a site for further functionalization, allowing for the introduction of a wide array of chemical moieties. This dual functionality makes this compound and its ester derivatives valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.

Exploration in Materials Science Applications

Development of Functionalized Polymers

While direct, extensive research on polymers exclusively synthesized from 4-(Aminomethyl)-2-methylbenzoic acid is not widely documented, its molecular structure provides clear potential for its use as a monomer in the creation of functionalized polymers. The presence of both an amino group and a carboxylic acid group allows it to participate in step-growth polymerization to form polyamides. These polymers would have the aminomethyl and methyl groups as part of the recurring unit, influencing the polymer's physical and chemical properties.

The incorporation of this monomer could lead to polymers with tailored characteristics. For instance, the methyl group on the aromatic ring can affect the polymer's solubility and thermal properties, while the aminomethyl group offers a site for further chemical modification or can influence inter-chain interactions. This is analogous to the synthesis of other functional polymers where specific monomers are chosen to impart desired traits. For example, studies on poly(β-amino ester)s have shown that the polymer backbone can be engineered for specific applications like gene delivery. nih.gov Similarly, creating polymeric salts by reacting amine-containing polymers with various benzoic acids has been explored to develop novel materials with unique surface properties. redalyc.org The synthesis of amphiphilic cationic polyesters has also been investigated for antibacterial applications, demonstrating the importance of monomer structure in defining the final properties of the material. rsc.org

Table 1: Potential Polymer Systems Incorporating this compound

| Polymer Type | Role of this compound | Potential Properties & Research Findings |

|---|---|---|

| Polyamides | Acts as an A-B type monomer where the amine and carboxylic acid groups react to form amide linkages. | The rigid aromatic backbone would contribute to thermal stability. The methyl group could enhance solubility in organic solvents compared to unsubstituted analogues. |

| Functional Copolymers | Used as a comonomer with other monomers (e.g., acrylates, styrenes) to introduce functional groups along the polymer chain. | Free radical polymerization of related amino-protected monomers has been shown to yield polymers with protected amino side groups. beilstein-journals.org This allows for controlled introduction of functionality. |

| Polyesters | Can be incorporated into polyester (B1180765) chains through its carboxylic acid group, leaving the amino group available for post-polymerization modification. | The synthesis of cationic polyesters has been shown to result in materials with significant antibacterial activity, where the structure is essential to its biocidal effects. rsc.org |

Integration into Nanomaterial Design (e.g., Magnetic Nanoparticles)

The surface modification of nanoparticles is crucial for controlling their stability, dispersibility, and interaction with biological or chemical systems. nih.gov this compound is a suitable candidate for the surface functionalization of various nanomaterials, particularly metal oxide nanoparticles like maghemite (γ-Fe₂O₃) or magnetite (Fe₃O₄).

Research has demonstrated the successful coating of maghemite nanoparticles with the structurally similar 4-aminobenzoic acid (PABA). mdpi.com In this process, the carboxylic acid group of PABA likely coordinates to the iron oxide surface, leaving the amino group exposed. This creates a functional surface that can be used for further conjugation, for example, to attach therapeutic molecules. mdpi.com This approach results in well-dispersed, superparamagnetic core-shell nanoparticles. mdpi.com Similarly, this compound could be used to create a functional coating on magnetic nanoparticles. The aminomethyl group would provide a flexible linker, potentially improving the accessibility of the terminal amine for subsequent reactions compared to the directly attached amine of PABA.

Amino acid-based polymers have also been used to functionalize magnetic nanoparticles, creating effective adsorbents for various molecules. nih.gov Furthermore, PABA-functionalized silica-coated magnetic nanoparticles have been developed as a highly efficient and recyclable organocatalyst. sciforum.net

Table 2: Predicted Characteristics of Nanoparticles Functionalized with this compound

| Nanoparticle Property | Description | Supporting Research Findings |

|---|---|---|

| Core Material | Superparamagnetic iron oxide (e.g., Maghemite, Magnetite) | Maghemite-based nanoparticles have been successfully coated with 4-aminobenzoic acid. mdpi.com |

| Coating Agent | This compound | The carboxylic acid group anchors the molecule to the nanoparticle surface, while the aminomethyl group provides an external functional handle. |

| Size | Average particle size expected to be in the nanometer range (e.g., ~13 nm). | PABA-coated maghemite nanoparticles were found to have an average size of 13 nm. mdpi.com |

| Dispersion | Good stability and dispersion in solution. | Functionalization helps to prevent particle-particle aggregation. nih.gov |

| Magnetic Behavior | Expected to exhibit superparamagnetism. | The iron oxide core retains its magnetic properties, allowing for magnetic separation. mdpi.com |

| Potential Use | Drug delivery, organocatalysis, solid-phase extraction. | PABA-coated nanoparticles are potential carriers for drug delivery, and similar systems act as catalysts. mdpi.comsciforum.net |

Application in Catalysis

The dual functionality of this compound makes it an intriguing molecule for catalytic applications. It can be employed either as a ligand to modify a metal catalyst or as an organocatalyst itself.

As a ligand, the amino and carboxylate groups can coordinate to a metal center, influencing its electronic properties and steric environment, thereby tuning its catalytic activity and selectivity. While specific applications for this compound are not prominent in literature, related amino-functionalized benzoic acids have been used to create metal-organic frameworks (MOFs) with catalytic properties for reactions like Knoevenagel-Doebner condensations. researchgate.net

As an organocatalyst, the molecule possesses both a basic site (amino group) and an acidic site (carboxylic acid group). This bifunctionality can facilitate reactions where both an acid and a base are required to activate the substrates. For instance, para-aminobenzoic acid (PABA) grafted onto silica-coated magnetic nanoparticles has been shown to act as an efficient heterogeneous organocatalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. sciforum.net The acidic and basic groups on the catalyst surface are believed to work synergistically to promote the condensation reaction.

Table 3: Potential Catalytic Applications of this compound

| Catalysis Type | Role of the Compound | Potential Reactions | Relevant Findings |

|---|---|---|---|

| Organocatalysis | Bifunctional acid-base catalyst. | Knoevenagel condensation, Aldol reactions, Michael additions. | PABA-functionalized nanoparticles catalyze multi-component condensation reactions effectively. sciforum.net |

| Heterogeneous Catalysis | Immobilized on a solid support (e.g., silica, nanoparticles) to create a recyclable catalyst. | Synthesis of heterocyclic compounds. | Supported PABA catalysts show high yields, short reaction times, and easy separation. sciforum.net |

| Ligand for Metal Catalysis | Modifies the activity and selectivity of a transition metal center. | Cross-coupling reactions, hydrogenation, oxidation. | Amino-functionalized ligands are used in MOFs for catalytic applications. researchgate.net |

Role as a Constituent in Coordination Polymers

Coordination polymers, including metal-organic frameworks (MOFs), are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The structure of this compound, with its distinct coordination sites (carboxylate and amino groups), makes it an excellent candidate for a linker in the synthesis of these materials.

The carboxylate group can bind to metal centers in various modes (monodentate, bidentate), while the amino group can also coordinate to a metal ion or remain uncoordinated, providing a functional site within the pores of the framework. The specific geometry of the linker, including the substitution pattern on the benzene (B151609) ring, plays a crucial role in determining the final topology and properties of the resulting framework.

For example, studies using 4-aminobenzoic acid have led to the formation of MOFs with interesting properties. nih.gov In one case, a zinc-based MOF showed high quenching efficiency for 4-aminobenzoic acid, suggesting strong host-guest interactions. nih.gov In another innovative approach, 4-aminobenzoate (B8803810) was used to generate amine-functionalized titanium oxo clusters in situ, which were then stitched together to form a crystalline titanium-organic framework, MOF-901. researchgate.net The use of this compound would introduce additional structural diversity due to the methyl group and the flexible aminomethyl spacer, potentially leading to new framework topologies with unique pore environments and functionalities. The synthesis of coordination polymers with related ligands has been shown to produce materials with interesting luminescent properties. osti.gov

Table 4: Predicted Features of Coordination Polymers with this compound as a Linker

| Feature | Description | Supporting Research Context |

|---|---|---|

| Connectivity | The ligand can connect metal centers through its carboxylate and/or amino groups, potentially leading to 2D or 3D networks. | MOFs based on 4-aminobenzoic acid derivatives have shown 2D and 3D interpenetrated framework structures. nih.gov |

| Topology | The geometry of the linker will influence the network topology (e.g., sql, hcb). | The topological analysis of related MOFs has revealed sql (square lattice) and other complex topologies. nih.gov |

| Functionality | The amino group can be a site for post-synthetic modification or can act as a basic site within the pores. | MOFs decorated with free carboxylic acid groups have been designed for applications like metal capture and dye adsorption. rsc.org |

| Potential Applications | Gas storage, separation, catalysis, chemical sensing. | MOFs are investigated for a wide range of applications due to their high porosity and tunable functionalities. nih.govnih.gov |

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 4-(Aminomethyl)-2-methylbenzoic acid with high purity (>98%)?

- Methodological Answer : High-purity synthesis typically involves recrystallization from polar solvents (e.g., ethanol/water mixtures) and column chromatography for intermediate purification. Evidence from CAS 56-91-7 highlights a purity >98% via rigorous solvent selection and vacuum drying to minimize impurities . For derivatives, protecting group strategies (e.g., tert-butyl esters) can prevent undesired side reactions during functionalization .

Q. How can NMR spectroscopy validate the structural integrity of this compound?

- Methodological Answer :

- 1H NMR : Key signals include the aromatic protons (δ 7.2–8.1 ppm for the benzoic acid ring), the aminomethyl (–CH2NH2) group (δ 3.3–3.7 ppm), and the methyl substituent (δ 2.4–2.6 ppm). Overlapping signals may require 2D techniques like COSY or HSQC for resolution .

- 13C NMR : Confirm the carboxylic acid carbon (δ ~170 ppm) and methyl groups (δ 20–25 ppm). DEPT-135 can distinguish CH2 and CH3 groups .

Q. What experimental precautions are necessary for handling this compound due to its thermal stability?

- Methodological Answer : The compound’s high melting point (>300°C) suggests stability under standard conditions. However, prolonged heating above 200°C should be avoided to prevent decomposition. Storage in inert atmospheres (N2/Ar) and desiccators is recommended to mitigate hygroscopicity .

Advanced Research Questions

Q. How can the Abraham solvation model predict the solubility of this compound in organic solvents?

- Methodological Answer : The Abraham model uses solute descriptors (S, A, B, L) derived from experimental solubility data. For 2-methylbenzoic acid analogs, parameters include:

-

S (polarizability) = 0.840

-

A (hydrogen-bond acidity) = 0.420

-

B (hydrogen-bond basicity) = 0.440

-

L (log P) = 4.677 .

-

Apply the equation:

where solvent-specific coefficients (e, s, a, b, l) are tabulated for alcohols, ethers, and esters <span data-key="40" class="reference-num" data-pages="undefined">5</span>.

Q. What computational strategies optimize molecular dynamics (MD) simulations of this compound in protein-ligand systems?

- Methodological Answer :

- Force Fields : Use GAFF parameters with AM1-BCC charges for the ligand, paired with AMBER ff14SB for proteins .

- Solvation : Explicit solvent models (TIP3P water) and periodic boundary conditions improve accuracy.

- Validation : Compare simulated binding poses with crystallographic data (e.g., PDB ID: 3KGP) .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for receptor binding?

- Methodological Answer :

- Modifications : Introduce electron-withdrawing groups (e.g., –Cl, –NO2) at the 2-methyl position to enhance hydrogen-bond acceptor capacity.

- Assays : Test derivatives against dopamine D2 and serotonin 5-HT3 receptors via competitive binding assays (IC50 measurements) .

- Data Analysis : Correlate substituent Hammett constants (σ) with binding affinity trends .

Analytical and Data-Driven Questions

Q. How to resolve contradictions in solubility data for substituted benzoic acids across different solvents?

- Methodological Answer : Discrepancies often arise from solvent polarity and hydrogen-bonding capacity. For example:

- Alcohols : Solubility increases with chain length (e.g., 1-decanol vs. ethanol) due to hydrophobic interactions .

- Ethers : Low solubility in 1,4-dioxane (log10(S) = −2.5) vs. higher solubility in THF (log10(S) = −1.8) .

- Use multivariable regression to isolate solvent effects (e.g., Hansen solubility parameters) .

Q. What chromatographic techniques ensure purity analysis of this compound in complex mixtures?

- Methodological Answer :

- HPLC : C18 column with mobile phase (0.1% TFA in acetonitrile/water gradient). Monitor at 254 nm for aromatic absorption .

- LC-MS : Confirm molecular ion [M+H]+ at m/z 180.1 (calculated for C9H11NO2).

Synthesis and Derivative Design

Q. How to mitigate side reactions during the synthesis of this compound derivatives?

- Methodological Answer :

Q. What strategies improve yield in multi-step syntheses involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.